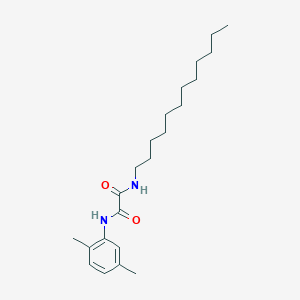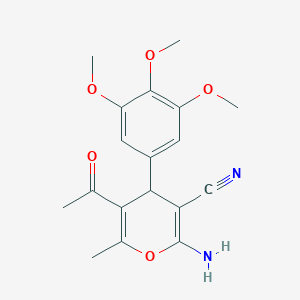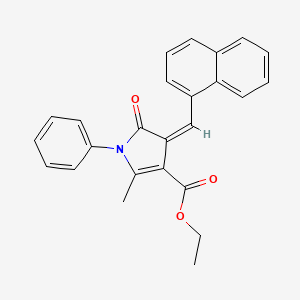![molecular formula C17H20NOS3+ B11544666 1-(Butanoylsulfanyl)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B11544666.png)
1-(Butanoylsulfanyl)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium is a complex organic compound that belongs to the class of dithioloquinoline derivatives
Vorbereitungsmethoden
The synthesis of 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the dithiolo moiety: This step involves the reaction of the quinoline derivative with sulfur-containing reagents such as carbon disulfide and sodium hydroxide.
Attachment of the butyrylsulfanyl group: This is typically done through nucleophilic substitution reactions using butyryl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the butyrylsulfanyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, making it a candidate for anti-cancer drug development.
Materials Science: Its unique structural features make it useful in the design of novel materials with specific electronic properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium include other dithioloquinoline derivatives such as:
4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Known for its kinase inhibitory activity.
1-(butyrylsulfanyl)-8-methoxy-4,4-dimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium:
The uniqueness of 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C17H20NOS3+ |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
S-(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl) butanethioate |
InChI |
InChI=1S/C17H20NOS3/c1-5-6-13(19)20-16-14-11-9-10(2)7-8-12(11)18-17(3,4)15(14)21-22-16/h7-9,18H,5-6H2,1-4H3/q+1 |
InChI-Schlüssel |
WOPNFOZXRIMMAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)SC1=[S+]SC2=C1C3=C(C=CC(=C3)C)NC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11544602.png)
![N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11544612.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11544617.png)
![N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine](/img/structure/B11544624.png)

![Ethyl 1-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-2-(morpholin-4-ylmethyl)-1h-indole-3-carboxylate](/img/structure/B11544629.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11544636.png)
![Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate](/img/structure/B11544641.png)

![5-amino-3-[(Z)-1-cyano-2-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11544647.png)

![3,4-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B11544673.png)


